N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic organic compound featuring a 1,4-benzodioxin moiety fused to a 2-oxo-1,2-dihydropyridine scaffold. The molecule is further substituted with a (2,5-dimethylphenyl)methyl group at the pyridine nitrogen and a carboxamide linkage at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-5-6-16(2)17(12-15)14-25-9-3-4-19(23(25)27)22(26)24-18-7-8-20-21(13-18)29-11-10-28-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSZAMXCCPTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Construction of the Pyridine Carboxamide Moiety: This could be synthesized via condensation reactions involving pyridine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific biological target. Generally, it might interact with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound 11f ()
- Structure: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide.
- Key Features : Combines a benzodiazepine core with pyrimido[4,5-d]pyrimidin and benzodioxin-like elements.
- Comparison : Unlike the target compound, 11f incorporates a diazepine ring and pyrimido-pyrimidin substructure, which may enhance binding to targets like kinases or GPCRs. The shared 2-oxo group in both compounds could influence hydrogen-bonding interactions in biological systems .
CS-0309467 ()
- Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
- Molecular Formula : C23H25N3O3.
- Key Features: Contains a benzodioxin ring linked to a pyridine amine with a dimethylaminomethylphenyl substituent.
- Comparison: Shares the benzodioxin motif with the target compound but lacks the dihydropyridine carboxamide group. The dimethylamino group in CS-0309467 may enhance solubility, whereas the target compound’s (2,5-dimethylphenyl)methyl group could increase lipophilicity .
Compound 2d ()
- Structure: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Key Features : Imidazo[1,2-a]pyridine core with nitro and ester substituents.
- Comparison: While structurally distinct from the target compound, both share a 2-oxo group on a nitrogen-containing heterocycle.
Research Implications and Gaps
- Structural Diversity : The target compound’s benzodioxin and dihydropyridine motifs align with bioactive scaffolds in medicinal chemistry, but its unique substitution pattern distinguishes it from analogues like 11f and CS-0309465.
- Data Limitations : Experimental data on the target compound’s synthesis, solubility, or bioactivity are absent in the evidence, necessitating further study to validate its properties against these benchmarks.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxin moiety and a dihydropyridine core. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of derivatives related to this compound. For instance, research involving sulfonamides derived from benzodioxane structures demonstrated significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Potentials
| Compound | Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide | α-glucosidase | Competitive | 12.5 |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide | Acetylcholinesterase | Non-competitive | 8.3 |
Pharmacological Activities
In vivo studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide exhibit myorelaxant activity. Notably, pharmacological evaluations on rat uterine tissues indicated that these compounds could effectively induce relaxation in smooth muscle tissues without significantly affecting insulin secretion or vascular myogenic activity .
Case Study: Myorelaxant Activity
A study conducted on various hybrid compounds revealed that those containing the benzodioxin structure displayed pronounced myorelaxant effects. The most effective compounds were found to selectively target uterine smooth muscle, suggesting a potential application in treating conditions like dysmenorrhea or other uterine hyperactivity disorders .
Potential Therapeutic Applications
The biological activities observed suggest several therapeutic applications for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide:
1. Diabetes Management:
Due to its inhibition of α-glucosidase, this compound may help manage postprandial blood glucose levels in diabetic patients.
2. Alzheimer's Disease Treatment:
The inhibition of acetylcholinesterase indicates potential use in enhancing cholinergic transmission in Alzheimer's patients.
3. Smooth Muscle Relaxation:
The myorelaxant properties could be beneficial for treating various conditions associated with smooth muscle tension.
Q & A
Q. What are the key synthetic pathways and characterization methods for this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions such as amide coupling, cyclization, and functional group transformations. For example:
- Step 1 : Amide bond formation under DMF at room temperature, monitored via TLC and NMR for intermediate validation .
- Step 2 : Cyclization using heat and catalysts (e.g., Pd/C), with purity assessed via HPLC .
Characterization : - Purity : HPLC (>95% purity threshold) .
- Structural Confirmation : H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. Table 1: Synthesis Steps and Monitoring
| Step | Reaction Type | Conditions | Monitoring Technique |
|---|---|---|---|
| 1 | Amide Coupling | DMF, RT | TLC, NMR |
| 2 | Cyclization | 80°C, Pd/C | HPLC |
Q. What structural features influence the compound’s reactivity?
- Methodological Answer : Key features include:
- Benzodioxin moiety : Enhances π-π stacking with biological targets .
- Dihydropyridine core : Susceptible to oxidation; stability studies under varying pH and O levels are critical .
- Aryl substituents : Electron-donating groups (e.g., methyl) improve metabolic stability .
Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions?
- Methodological Answer : Use factorial design to screen variables (e.g., temperature, solvent, catalyst loading). For example:
Q. Table 2: DoE Parameters for Optimization
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF, THF | DMF |
| Catalyst Loading | 1–5 mol% | 3 mol% |
Q. How to address contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or target specificity. Mitigation strategies include:
- Standardized Protocols : Use validated assays (e.g., α-glucosidase inhibition via spectrophotometry at pH 6.8 ).
- Dose-Response Curves : Calculate IC values in triplicate to confirm reproducibility .
- Orthogonal Assays : Confirm binding via SPR or ITC to rule out false positives .
Q. What computational tools predict reaction pathways for novel derivatives?
- Methodological Answer : ICReDD’s integrated approach combines:
- Quantum Chemical Calculations : Gaussian or ORCA for transition-state analysis .
- Machine Learning : Train models on existing reaction datasets to predict viable pathways .
- Feedback Loops : Experimental data refine computational predictions (e.g., solvent effects on activation energy) .
Q. How to study interactions with biological targets?
- Methodological Answer :
- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with acetylcholinesterase .
- In Vitro Validation : Fluorescence-based assays for real-time binding kinetics (e.g., ΔF/F measurements) .
- Structural Modifications : Introduce fluorophores (e.g., BODIPY) for live-cell imaging of target engagement .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
